molecular formula C15H18N2O6 B056747 Bis(maleimidoethoxy)propane CAS No. 118377-62-1

Bis(maleimidoethoxy)propane

Cat. No.: B056747
CAS No.: 118377-62-1
M. Wt: 322.31 g/mol
InChI Key: MAWFYTWZTJWMFB-UHFFFAOYSA-N
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Description

Bis(maleimidoethoxy)propane: is a chemical compound with the molecular formula C15H18N2O6. It is a bismaleimide compound, which means it contains two maleimide groups. These groups are known for their ability to form strong covalent bonds with other molecules, making this compound a valuable reagent in various chemical and biological applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(maleimidoethoxy)propane can be synthesized through a reaction involving maleic anhydride and a suitable diamine. The reaction typically proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide groups. The reaction conditions often involve heating the reactants in an appropriate solvent, such as dimethylformamide, under an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction temperatures and the use of catalysts to enhance the reaction rate and yield. The product is then purified through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Bis(maleimidoethoxy)propane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(maleimidoethoxy)propane is widely used as a cross-linking reagent in the synthesis of polymers and hydrogels. Its ability to form strong covalent bonds makes it valuable in the preparation of materials with enhanced mechanical and thermal properties.

Biology: In biological research, this compound is used to cross-link proteins and other biomolecules. This application is particularly useful in studying protein-protein interactions and in the development of protein-based therapeutics.

Industry: this compound is used in the production of high-performance composites and adhesives. Its ability to enhance the mechanical properties of materials makes it valuable in the aerospace and automotive industries.

Comparison with Similar Compounds

Uniqueness: Bis(maleimidoethoxy)propane is unique in its balance of reactivity and solubility. Its ethoxy linkage provides flexibility, making it suitable for applications where other bismaleimides may be too rigid or insoluble .

Properties

IUPAC Name

1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propan-2-yloxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-15(2,22-9-7-16-11(18)3-4-12(16)19)23-10-8-17-13(20)5-6-14(17)21/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWFYTWZTJWMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(OCCN1C(=O)C=CC1=O)OCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152105
Record name Bis(maleimidoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118377-62-1
Record name Bis(maleimidoethoxy)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118377621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(maleimidoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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